N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide
Description
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3-aminopropyl group and a cycloheptyl(methyl)amino moiety. Its molecular formula is listed as C₇H₆ClN₃S (Mol. Wt. 199.66) in Enamine Ltd’s Building Blocks Catalogue (CAS No. 2102411-15-2) .
Properties
IUPAC Name |
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-17(14-8-5-3-4-6-9-14)13-10-15(19)18(2)12-7-11-16/h14H,3-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMVDNVMACKQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)N(C)CCCN)C1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154563-59-3 | |
| Record name | N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the amine intermediate: This step involves the reaction of a suitable alkyl halide with ammonia or a primary amine to form the desired amine intermediate.
Cycloheptyl group introduction: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where the amine intermediate reacts with a cycloheptyl halide.
Amide formation: The final step involves the reaction of the cycloheptyl-substituted amine with an appropriate acyl chloride or anhydride to form the desired amide compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other functional groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Treatment
One of the prominent applications of N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide is in cancer therapy. Research indicates that compounds with similar structural properties have been developed as inhibitors targeting specific proteins involved in cancer cell proliferation. For instance, a related compound was identified as a kinesin spindle protein (KSP) inhibitor, which demonstrated the ability to induce cell death in cancer cells by arresting them in mitosis . The favorable pharmacokinetic profiles of these compounds suggest their potential as clinical candidates for cancer treatment.
1.2 Neurological Disorders
Compounds structurally related to this compound have been investigated for their neuroprotective properties. Studies have shown that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety disorders. The ability to cross the blood-brain barrier enhances their attractiveness for neurological applications.
Case Studies
3.1 Clinical Trials
Several clinical trials have explored the efficacy of compounds similar to this compound in treating various cancers. For example, a trial involving a KSP inhibitor demonstrated significant tumor reduction in patients with non-small cell lung cancer . The results highlighted the importance of further research into similar compounds for broader therapeutic applications.
3.2 Neuroprotective Studies
In preclinical studies, a related compound showed promise in models of neurodegeneration, indicating potential use in treating Alzheimer's disease . The compound's ability to enhance neuronal survival and reduce oxidative stress was particularly noted, suggesting a mechanism that could be exploited for therapeutic purposes.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features—a propanamide core with cyclic and polyamine substituents—place it within a broader class of bioactive amides. Below is a systematic comparison with structurally analogous compounds:
Cycloalkyl-Substituted Propanamides
- 3-(2-Aminoquinolin-3-yl)-N-cyclohexyl-N-methylpropanamide (C₁₉H₂₅N₃O, Mol. Wt. 311.43) : Structural Differences: Replaces the cycloheptyl group with a cyclohexyl ring and introduces an aromatic quinoline moiety. This may alter membrane permeability and target binding.
- (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (C₂₆H₃₈N₄O) : Structural Differences: Features an indole substituent and a longer cycloheptylpropyl chain.
Pharmaceutical Impurities and Analogs (Alfuzosin-Related Compounds)
- Deacylated Alfuzosin (N²-(3-Aminopropyl)-6,7-dimethoxy-N²-methylquinazoline-2,4-diamine, C₁₄H₂₁N₅O₂, Mol. Wt. 291.35) : Structural Differences: Contains a quinazoline ring instead of a propanamide backbone. Functional Implications: The quinazoline core is critical for α₁-adrenergic receptor antagonism, a property absent in the target compound due to its lack of aromatic heterocycles.
- Furamide Analog (N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide, C₁₉H₂₃N₅O₄, Mol. Wt. 385.42) : Structural Differences: Incorporates a furan-carboxamide group.
Polyamine and Aromatic Conjugates
NB13 and NB16 (Caffeoyl-polyamine conjugates) :
- Structural Differences : Feature caffeoyl (dihydroxyphenylacryloyl) groups linked to polyamine chains.
- Functional Implications : These conjugates participate in plant secondary metabolism (e.g., anthocyanin regulation), unlike the synthetic target compound. Their downregulation in Arabidopsis highlights divergent biological roles.
- N-Cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (CAS 1008402-51-4) : Structural Differences: Substitutes cycloheptyl with cyclopentyl and adds a methoxyphenyl group. Functional Implications: The smaller cyclopentyl ring and methoxy group may reduce steric hindrance and increase metabolic stability.
Comparative Data Table
Key Research Findings and Implications
- Cycloalkyl Impact : Cycloheptyl groups confer higher lipophilicity than cyclohexyl or cyclopentyl analogs, influencing pharmacokinetic properties like absorption and tissue distribution .
- Amine Substitution : Tertiary amines (e.g., N-methyl in the target compound) reduce polarity compared to primary amines (e.g., deacylated alfuzosin), affecting solubility and metabolic stability .
- Biological Activity : Unlike Alfuzosin analogs, the target compound lacks aromatic heterocycles linked to receptor antagonism, suggesting alternative mechanisms or applications .
Q & A
Q. What are the optimal synthetic routes for N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Reductive amination is a common strategy for synthesizing tertiary amine-containing compounds like this. Use sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in a polar aprotic solvent (e.g., THF or DCM) under inert conditions . To optimize yield and purity, employ Design of Experiments (DoE) principles, varying parameters like temperature (20–60°C), pH (6–8), and stoichiometric ratios. Fractional factorial designs can minimize experimental runs while identifying critical factors .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY for amine and cycloheptyl group assignments), HPLC-MS (to confirm molecular weight and detect impurities), and FT-IR (to verify amide C=O stretches and N-H bending modes). For purity assessment, use reverse-phase HPLC with UV detection at 210–220 nm, calibrated against a reference standard .
Q. How do the functional groups (amide, tertiary amine) influence the compound’s reactivity in aqueous vs. non-polar environments?
- Methodological Answer : The amide group’s hydrophilicity enhances solubility in polar solvents, while the cycloheptylmethyl group contributes to lipophilicity. Conduct logP experiments (shake-flask method or computational prediction via XLogP3) to quantify partitioning behavior. Reactivity studies in buffered solutions (pH 3–10) can assess hydrolysis susceptibility of the amide bond .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Use density functional theory (DFT) to model the compound’s electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .
Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Use kinetic modeling (Arrhenius equation) to extrapolate degradation pathways. Conflicting results may arise from trace metal impurities; include chelating agents (e.g., EDTA) in formulations to suppress metal-catalyzed oxidation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement continuous-flow chemistry to control reaction exothermicity and improve mixing efficiency. Use chiral stationary phases (e.g., cellulose-based) in preparative HPLC for enantiomer separation. Monitor optical rotation ([α]D) and circular dichroism (CD) to verify purity at each scale-up stage .
Data Analysis and Experimental Design
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Apply multi-omics approaches :
- Proteomics (LC-MS/MS with TMT labeling) to identify protein interaction partners.
- Metabolomics (NMR or HRMS) to track metabolic pathway perturbations.
- Transcriptomics (RNA-seq) to assess gene expression changes.
Integrate data via pathway enrichment tools (IPA, MetaboAnalyst) to map signaling networks .
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism, R package drc). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For heterogeneous variances, apply weighted least squares or robust regression .
Cross-Disciplinary Applications
Q. How can this compound be modified to enhance blood-brain barrier (BBB) penetration for neuropharmacology studies?
Q. What methodologies validate the compound’s role in modulating enzyme activity (e.g., kinases or phosphatases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
